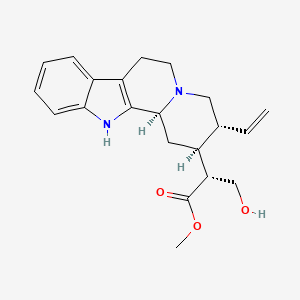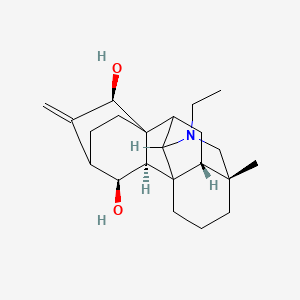
Sitsirikine
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective total synthesis of 3β-sitsirikines has been accomplished, demonstrating the capability to prepare both C-16 diastereomers through an enantioselective route. This synthesis is pivotal for the further study and application of Sitsirikine, as it provides a reliable method for obtaining these compounds in a pure form. The synthesis approach utilized not only underscores the complexity of the this compound structure but also showcases the advanced methodologies required to assemble such intricate molecules (Freund & Winterfeldt, 1988).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively characterized using modern spectroscopic methods. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), alongside microanalysis. Such detailed structural elucidation is essential for understanding the chemical behavior and potential biological activities of this compound (Horobin, Payne, & Jakobsen, 1987).
Chemical Reactions and Properties
The chemical reactivity of this compound, particularly in the context of its interactions and transformations, has been a subject of study. Aziridines, for example, have been explored for their potential in asymmetric synthesis, which may be relevant to the synthesis and modification of this compound and its derivatives. The use of chiral aziridines in synthesis reflects the broader interest in employing such units for constructing complex, biologically active molecules (McCoull & Davis, 2000).
Physical Properties Analysis
The analysis of the physical properties of this compound, including its solubility, melting point, and crystalline structure, is crucial for its formulation and application. While specific studies on the physical properties of this compound were not identified in the current literature search, such analyses are typically conducted using techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA), which are standard methods for characterizing organic compounds.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. The presence of functional groups such as amine, hydroxyl, or carboxylic acids within its structure can significantly influence its chemical behavior. Studies on related compounds suggest the importance of noncovalent interactions in the synthesis and stabilization of complex molecules, which could be relevant to understanding the chemical properties of this compound (Whitesides et al., 1995).
Wissenschaftliche Forschungsanwendungen
Phytopharmakologie
Sitsirikine findet sich in der Pflanze Alstonia scholaris, die allgemein als Teufelsbaum oder Dita-Rinde bekannt ist {svg_1}. Diese Pflanze hat aufgrund ihrer vielfältigen medizinischen Werte wie antidiabetischer, antibakterieller, angstlösender, krebshemmender, leberschützender, entzündungshemmender und schmerzlindernder Wirkungen einen vielversprechenden Platz im ayurvedischen Medizinsystem {svg_2}. Die Pflanze ist reich an Alkaloiden, Flavonoiden, Saponinen, Steroiden, reduzierenden Zuckern und phenolischen Verbindungen, die das große medizinische Potenzial des Krauts belegen {svg_3}.
Alkaloid-Forschung
This compound ist eine Art von Indolalkaloid {svg_4}. Indolalkaloide sind eine Klasse von Alkaloiden, die eine strukturelle Einheit von Indol enthalten; viele Indolalkaloide haben in der Medizin und anderen Bereichen praktische Anwendung gefunden {svg_5}.
Strukturbestimmung
Die Strukturbestimmungen von this compound, Dihydrothis compound und Isothis compound, drei neuen Alkaloiden aus Vinca rosea Linn, wurden beschrieben {svg_6}. Diese Alkaloide wurden als untrennbares Gemisch isoliert, das sich durch Hydrierungsstudien als aus einem Olefin und seinem Dihydroderivat zusammengesetzt erwies {svg_7}.
Chemische Synthese
Die Chemie der Vinca-Alkaloide this compound, Catharanthin und ihrer Derivate wurde untersucht {svg_8}. Diese Studien können bei der Synthese dieser Verbindungen und ihrer Derivate für verschiedene Anwendungen helfen.
Medizinische Chemie
This compound, als Teil der Vinca-Alkaloide, hat potenzielle Anwendungen in der medizinischen Chemie {svg_9}. Vinca-Alkaloide wurden zur Behandlung verschiedener Krankheiten, einschließlich Krebs, eingesetzt {svg_10}.
Arzneimittelforschung
Aufgrund seines Vorkommens in Heilpflanzen und seiner Einstufung als Indolalkaloid könnte this compound potenziell in der Arzneimittelforschung und -entwicklung eingesetzt werden {svg_11} {svg_12}.
Wirkmechanismus
Target of Action
Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .
Mode of Action
This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Biochemical Pathways
As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, this compound could disrupt the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
It is soluble in various organic solvents, which may influence its bioavailability .
Result of Action
Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Action Environment
The production of vinca alkaloids like this compound in plants such as catharanthus roseus can be influenced by various environmental conditions .
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKCGXVOATXMRM-UHEFJODHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sitsirikine?
A1: this compound is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []
Q3: How was this compound discovered?
A3: this compound, along with its isomer isothis compound, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]
Q4: What are the key structural features of this compound?
A4: this compound possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isothis compound, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []
Q5: How is this compound's structure confirmed?
A5: The structure of this compound has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]
Q6: Have the isomers of this compound, like isothis compound, been synthesized?
A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isothis compound, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []
Q7: What is known about the biosynthesis of this compound?
A7: Research suggests that this compound's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form this compound. []
Q8: Has this compound been found in other plant species besides Catharanthus roseus?
A8: Yes, this compound has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]
Q9: Are there any known biological activities of this compound?
A9: While research on this compound is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []
Q10: What are the future directions for this compound research?
A10: Further research is needed to fully explore this compound's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
